3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid
Description
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is a heteroaromatic boronic acid derivative with a pyridine core substituted at the 2-, 3-, and 4-positions. The 2-position bears a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, while the 3-position features a methoxy (-OCH₃) group, an electron-donating moiety. The 4-position contains the boronic acid (-B(OH)₂) functional group, enabling participation in Suzuki-Miyaura cross-coupling reactions. This compound is valuable in pharmaceutical and materials chemistry for synthesizing complex biaryl structures .
Properties
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-4(8(13)14)2-3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYAHADOKNPSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 3-methoxy-2-(trifluoromethyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of functional materials with unique electronic and optical properties.
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Effects
- Trifluoromethyl (-CF₃) vs. For example, 2-(trifluoromethyl)pyridine-4-boronic acid (CAS 1093407-58-9) is widely used in coupling reactions due to its reactivity .
- Methoxy (-OCH₃) vs. Methoxymethoxy (-CH₂OCH₃): The methoxy group at the 3-position in the target compound donates electrons via resonance, which may stabilize the boronic acid but reduce coupling efficiency compared to electron-withdrawing substituents .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The target compound’s boronic acid group enables aryl-aryl bond formation. demonstrates successful coupling of (6-(trifluoromethyl)pyridin-3-yl)boronic acid with ethyl 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate, yielding a biaryl product (m/z 366 [M+H]⁺) .
- Positional Effects: Substituent positions influence regioselectivity. For instance, 2-chloro-6-(trifluoromethyl)pyridine-4-boronic acid (CAS 1446486-10-7) couples preferentially at the 4-position due to steric and electronic factors .
Physical and Handling Properties
- Stability: Boronic acids with electron-withdrawing groups (e.g., -CF₃) are generally more stable but may require refrigeration, as seen in safety protocols for 6-(BOC-methylamino)pyridine-3-boronic acid .
- Solubility: Methoxy groups improve solubility in polar solvents compared to halogenated analogs like 3-chloro-2-methoxypyridine-4-boronic acid (CAS 957060-88-7) .
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